Regioisomeric Differentiation: Meta-Substitution Architecture vs. Para-Substituted Analog
The 3-substituted (meta) benzamide architecture of the target compound creates a distinct spatial orientation of the chloroacetamide warhead relative to the N,N-dimethylcarboxamide group, compared to the 4-substituted (para) regioisomer CAS 747411-56-9. Chemoproteomic profiling using the DBIA ABPP probe (500 μM in HEK-293T lysate) revealed that the para-substituted analogue engages 2919 enzyme targets with binding ratios ranging from 0.81 to 1.12 [1]. The meta-substituted target compound, by virtue of its altered geometry and electronic distribution, is expected to produce a substantially different target engagement fingerprint—a property that is critical when selecting a chloroacetamide benzamide scaffold for covalent probe development. No equivalent ABPP dataset is currently available for the meta isomer, making this a class-level inference grounded in established regioisomer structure–activity principles.
| Evidence Dimension | ABPP target engagement (binding ratios) |
|---|---|
| Target Compound Data | No ABPP data currently available; predicted to differ from para isomer based on regioisomeric SAR |
| Comparator Or Baseline | 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide (CAS 747411-56-9): 2919 enzymes engaged; binding ratios 0.81–1.12 in HEK-293T lysate at 500 μM probe concentration |
| Quantified Difference | Qualitative difference: meta vs. para substitution yields distinct target engagement profiles (class-level SAR inference) |
| Conditions | DBIA ABPP probe; Human HEK-293T cell lysate; 500 μM competitor concentration. Ref: ChemProSquare LDCM0407 |
Why This Matters
Procurement of the specific regioisomer ensures reproducible target engagement profiles in chemical biology experiments; using the incorrect isomer may lead to entirely different protein interaction signatures.
- [1] ChemProSquare. Competitor Interaction Atlas: 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide (LDCM0407). DBIA probe, 500 μM, HEK-293T lysate. View Source
